molecular formula C10H9NO4 B1303084 3-(1-nitroethyl)-2-benzofuran-1(3H)-one CAS No. 79017-08-6

3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Cat. No. B1303084
CAS RN: 79017-08-6
M. Wt: 207.18 g/mol
InChI Key: FCWYFQGGRBDNRW-UHFFFAOYSA-N
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Description

3-(1-Nitroethyl)-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one consists of a benzofuran ring attached to a nitroethyl group .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered significant attention from the chemical and pharmaceutical research communities due to their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity have been identified, suggesting potential therapeutic applications for hepatitis C disease. Additionally, benzofuran derivatives have been developed as scaffold compounds for anticancer agents, highlighting their importance in drug discovery and development (Miao et al., 2019).

Chemical Synthesis

Recent advancements in the chemical synthesis of benzofuran rings have enabled the construction of complex benzofuran derivatives. Unique methods, such as free radical cyclization cascade and proton quantum tunneling, have been discovered, facilitating the synthesis of difficult-to-prepare polycyclic benzofuran compounds with high yield and fewer side reactions. These synthetic advancements are crucial for the development of benzofuran-based drugs and for exploring the full potential of benzofuran derivatives in various applications (Miao et al., 2019).

Antimicrobial Activity

Benzofuran derivatives have emerged as a privileged structure in the search for efficient antimicrobial candidates. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, derived from benzofuran, have been utilized in the treatment of skin diseases like cancer or psoriasis. The unique structural features of benzofuran and its derivatives, combined with their broad spectrum of biological activities, make them promising candidates for developing new antimicrobial agents (Hiremathad et al., 2015).

properties

IUPAC Name

3-(1-nitroethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(11(13)14)9-7-4-2-3-5-8(7)10(12)15-9/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYFQGGRBDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376977
Record name 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-nitroethyl)-2-benzofuran-1(3H)-one

CAS RN

79017-08-6
Record name 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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